An In-depth Technical Guide to Dimethyl Terephthalate: Chemical Formula, Structure, and Synthesis
An In-depth Technical Guide to Dimethyl Terephthalate: Chemical Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethyl terephthalate (B1205515) (DMT), a pivotal organic compound in the synthesis of polyesters and other valuable materials. This document details its chemical formula, structure, physicochemical properties, and established synthesis protocols, alongside analytical characterization methods.
Chemical Formula and Structure
Dimethyl terephthalate is an organic compound with the chemical formula C₁₀H₁₀O₄ .[1] It is the diester of terephthalic acid and methanol (B129727).[2][3][4] The structure of DMT features a benzene (B151609) ring where two methyl carboxylate groups (–COOCH₃) are substituted at the para (1 and 4) positions.[2][5] This symmetrical arrangement is crucial to its role as a monomer in polymerization reactions.
Molecular Structure:
The key structural features include the central aromatic ring and the two ester functional groups.
Physicochemical Properties
DMT is a white crystalline solid at room temperature with a slight aromatic odor.[5] It is a stable compound under normal conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[3][6] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Dimethyl Terephthalate
| Property | Value | References |
| Molecular Weight | 194.18 g/mol | [7] |
| Melting Point | 140-143 °C | [5] |
| Boiling Point | 288 °C | [4][8] |
| Density | 1.305 g/cm³ at 25 °C | [5] |
| Solubility in Water | Slightly soluble (<1 g/L at 13°C) | [3][4] |
| Solubility in Organic Solvents | Readily dissolves in ethanol, acetone, chloroform (B151607), ether, and hot alcohol. | [3][5][8] |
| Vapor Pressure | 1.15 mm Hg at 93 °C | [4] |
| Flash Point | 154 °C | [4] |
| Autoignition Temperature | 520 °C | [4] |
Synthesis of Dimethyl Terephthalate
There are two primary industrial methods for the synthesis of dimethyl terephthalate: the direct esterification of terephthalic acid and the Witten process, which starts from p-xylene (B151628).
This method involves the reaction of terephthalic acid (TPA) with methanol in the presence of a catalyst to produce DMT and water.[1][9][10] This route is advantageous as it can utilize lower purity terephthalic acid.[2][10]
Reaction: C₆H₄(COOH)₂ + 2 CH₃OH ⇌ C₆H₄(COOCH₃)₂ + 2 H₂O[10]
A logical workflow for this process is illustrated below.
Caption: Workflow for DMT synthesis via direct esterification.
Experimental Protocol: Esterification over a Zeolite Catalyst
This protocol is based on the optimization of the esterification of purified terephthalic acid (PTA) with methanol using a β zeolite catalyst.[8][11]
-
Catalyst Preparation: Commercially available β zeolite is used as the catalyst.
-
Reaction Setup: A high-pressure reactor is charged with purified terephthalic acid (PTA), methanol, and the β zeolite catalyst.
-
Reaction Conditions:
-
Product Isolation and Purification:
-
After the reaction, the solid catalyst is separated from the liquid product mixture by centrifugation.
-
The liquid product is then subjected to distillation to remove excess methanol.
-
The crude DMT is purified by crystallization to yield the final product.
-
-
Catalyst Recycling: The recovered catalyst is washed with deionized water and dried in a vacuum oven at 70 °C for 12 hours before being reused.[8]
Under these optimized conditions, a complete conversion of PTA and a DMT selectivity of 94.11% can be achieved.[8][11]
The Witten process, also known as the Witten-Hercules process, is a multi-step method that begins with the oxidation of p-xylene.[10] This process was historically significant in the large-scale production of DMT.[10]
The signaling pathway for the Witten process is outlined below.
Caption: Signaling pathway of the Witten process for DMT synthesis.
Experimental Protocol: The Witten Process
The Witten process involves a series of oxidation and esterification steps.
-
First Oxidation: A mixture of p-xylene and recycled methyl p-toluate is oxidized with air in the liquid phase.
-
Esterification: The mixture of acids from the oxidation step is esterified with methanol.
-
Purification: The resulting crude ester mixture undergoes a series of distillations and crystallizations to separate the components.
-
Methyl p-toluate is recycled back to the oxidation stage.
-
The crude DMT is purified by recrystallization from methanol to obtain the final high-purity product.[2]
-
Analytical Characterization
The structure and purity of synthesized dimethyl terephthalate can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for Dimethyl Terephthalate
| Technique | Key Observations and Interpretations |
| ¹H NMR | Two singlets are observed: one at approximately 8 ppm corresponding to the four magnetically equivalent aromatic protons, and another at around 4 ppm for the six equivalent methyl ester protons.[13] |
| ¹³C NMR | Characteristic peaks are observed at approximately 166.2 ppm (ester carbonyl carbon), 134.0 ppm (quaternary aromatic carbon), 129.6 ppm (protonated aromatic carbon), and 52.4 ppm (methyl ester carbon).[14] |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration is observed around 1721 cm⁻¹. The C-O stretching of the ester group appears in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching is typically seen above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z 194. The base peak is typically at m/z 163, corresponding to the loss of a methoxy (B1213986) group (•OCH₃).[15][16] |
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of DMT in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[14]
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or a nujol mull.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Mass Spectrometry (MS):
-
Introduce a sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
-
Use electron impact (EI) ionization to generate fragments and obtain the mass spectrum.
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This comprehensive guide provides the foundational knowledge for the synthesis and characterization of dimethyl terephthalate, a critical building block in polymer chemistry and material science. The detailed protocols and data are intended to support researchers and professionals in their scientific endeavors.
References
- 1. US4642369A - Process for the production of dimethyl terephthalate from p-xylene and methanol - Google Patents [patents.google.com]
- 2. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl terephthalate(120-61-6) 13C NMR spectrum [chemicalbook.com]
- 6. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 7. PROCESS FOR PRODUCING A DIMETHYL TEREPHTHALATE COMPOSITION - Patent 1344765 [data.epo.org]
- 8. mdpi.com [mdpi.com]
- 9. DE10231872B4 - Process for the preparation of dimethyl terephthalate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Process for producing terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate - Patent US-4642377-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bipm.org [bipm.org]
- 15. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
